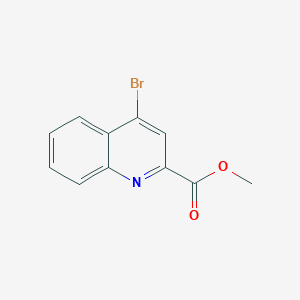

Methyl 4-bromoquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHSQSPDMCSGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromoquinoline 2 Carboxylate

De Novo Synthesis Strategies for the Quinoline (B57606) Carboxylate Core

The foundational step in many synthetic approaches is the construction of the quinoline ring system with the required carboxylate functionality at the C-2 position. Classical name reactions, with appropriate modifications, as well as modern multicomponent strategies, are employed for this purpose.

Pfitzinger Reaction Protocols and Adaptations

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The classical Pfitzinger reaction, however, does not directly yield a 2-carboxylate derivative. To achieve this substitution pattern, modifications to the standard protocol or the use of specific starting materials would be necessary. For instance, while the reaction of isatin with ketones of the type R-CO-CH₂-R' typically leads to 2,3-disubstituted quinoline-4-carboxylic acids, the careful selection of reactants is crucial. The use of a 5-bromo-isatin in a Pfitzinger-type reaction could potentially introduce the bromine atom onto the benzene (B151609) ring of the quinoline system, although this would not result in the desired C-4 bromo substitution.

A key challenge in adapting the Pfitzinger reaction is to control the regioselectivity to favor the formation of a 2-carboxyquinoline over the more common 4-carboxyquinoline. This often requires non-traditional starting materials or reaction conditions.

Doebner-type Reaction Modifications

The Doebner reaction, a condensation of an aniline (B41778), an aldehyde, and pyruvic acid, traditionally yields quinoline-4-carboxylic acids. wikipedia.orgsci-hub.se However, variations of this reaction, sometimes referred to as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can lead to different substitution patterns. wikipedia.org

Research has shown that the Doebner reaction can be influenced by the order of addition of reactants and the nature of the substituents on the aniline. For example, the reaction of anilines with pyruvic acid can sometimes lead to the formation of 2-methylquinoline-4-carboxylic acids as by-products. sci-hub.se A modified Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines, which demonstrates broad applicability. nih.gov To synthesize the target molecule via a Doebner-type reaction, one would likely need to start with a pre-brominated aniline and a derivative of pyruvic acid that would lead to the ester functionality at the C-2 position.

Multicomponent Reaction Approaches for Quinoline Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinolines in a single step. rsc.org The Povarov reaction, a type of MCR involving an aniline, an aldehyde, and an activated alkene, is a prominent method for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

The synthesis of quinoline-2-carboxylate derivatives has been achieved through various MCRs. For example, a one-pot synthesis of quinoline-2-carboxylates has been developed starting from β-nitroacrylates and 2-aminobenzaldehydes. researchgate.net Another approach involves the reaction of aryl amines and acetylenedicarboxylates. To obtain methyl 4-bromoquinoline-2-carboxylate via an MCR, a strategy could involve a three-component reaction utilizing a bromo-substituted aniline, an appropriate aldehyde, and a dienophile that would generate the 2-carboxylate functionality. The challenge lies in achieving the desired regioselectivity for the bromine at the C-4 position.

Regioselective Bromination Techniques

A common strategy for the synthesis of methyl 4-bromoquinoline-2-carboxylate involves the initial synthesis of the methyl quinoline-2-carboxylate precursor, followed by selective bromination at the C-4 position. The electron-withdrawing nature of the ester group at C-2 deactivates the pyridine (B92270) ring towards electrophilic attack, making direct bromination challenging and often requiring specific reagents and conditions to achieve the desired regioselectivity.

Electrophilic Bromination of Quinoline-2-carboxylate Precursors

The direct bromination of the quinoline nucleus is influenced by the substituents present on the ring. The pyridine ring is generally less reactive towards electrophiles than the benzene ring. mdpi.com Therefore, direct bromination of an unsubstituted quinoline typically occurs on the benzene ring, most commonly at the C-5 and C-8 positions.

To achieve bromination at the C-4 position of a quinoline-2-carboxylate, the reaction conditions must be carefully controlled. The deactivating effect of the C-2 ester group makes the C-4 position less susceptible to electrophilic attack. However, specific brominating agents and reaction conditions can favor C-4 bromination. One potential method involves the conversion of a quinolin-4-one precursor to the 4-bromoquinoline. For instance, quinolin-4-ol can be treated with phosphorus tribromide in DMF to yield 4-bromoquinoline. chemicalbook.com A similar strategy could be envisioned for a quinolin-4-one-2-carboxylate precursor.

Directed Bromination Methods for C-4 Functionalization

Directed metalation-bromination strategies can offer a high degree of regioselectivity. This approach involves the use of a directing group to position a metalating agent at a specific site, followed by quenching with an electrophilic bromine source. For quinoline derivatives, the nitrogen atom can act as a directing group, but this typically directs functionalization to the C-2 or C-8 positions.

To achieve C-4 bromination, a directing group would need to be strategically placed on the molecule to favor lithiation or another metalation at the C-4 position. Alternatively, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids, which shows excellent regioselectivity for the C-5 position. nih.gov While this specific method targets the C-5 position, it highlights the potential of developing tailored methods for C-4 functionalization.

Another approach involves the temporary dearomatization of the quinoline ring. For example, a method for the C-4 alkylation of isoquinolines has been reported using benzoic acid to transiently form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with an electrophile at the C-4 position. acs.org A similar strategy could potentially be adapted for the C-4 bromination of quinolines.

Esterification Approaches for Carboxylic Acid Precursors

The most direct route to Methyl 4-bromoquinoline-2-carboxylate involves the esterification of its corresponding carboxylic acid, 4-bromoquinoline-2-carboxylic acid. This precursor can be synthesized through various established methods for quinoline synthesis, such as the Pfitzinger or Doebner-von Miller reactions, followed by bromination. Once the carboxylic acid is obtained, several esterification techniques can be employed.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edutamu.educhemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol (B129727) is typically used, which also serves as the solvent. masterorganicchemistry.comtamu.edu

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which enhances the electrophilicity of the carbonyl carbon. cerritos.edu Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, Methyl 4-bromoquinoline-2-carboxylate, and regenerate the acid catalyst. masterorganicchemistry.com

A typical procedure involves refluxing a solution of 4-bromoquinoline-2-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. nih.govresearchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude product is worked up by neutralizing the acid catalyst and extracting the ester into an organic solvent.

| Catalyst | Alcohol | Conditions | Typical Yield | Reference |

| H₂SO₄ | Methanol | Reflux | Good to Excellent | nih.govresearchgate.net |

| HCl | Methanol | Reflux | Good | cerritos.edu |

This table presents typical conditions for Fischer esterification of aromatic carboxylic acids.

To overcome the equilibrium limitations of Fischer esterification or to employ milder reaction conditions, the carboxylic acid precursor can be activated before reaction with methanol.

One common method involves converting the carboxylic acid to its more reactive acyl chloride. This is typically achieved by treating 4-bromoquinoline-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromoquinoline-2-carbonyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to afford the methyl ester with high yield.

Another widely used approach is the Steglich esterification, which employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by methanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org This method is known for its mild conditions and high yields, even with sterically hindered substrates. organic-chemistry.org

| Activating Agent | Coupling Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| SOCl₂ | Pyridine (optional) | CH₂Cl₂ or neat | Room Temp to Reflux | High | jackwestin.com |

| DCC | DMAP | CH₂Cl₂ or DMF | 0 °C to Room Temp | High | organic-chemistry.orgorgsyn.org |

This table outlines common activation and coupling strategies for ester synthesis.

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed reactions offer powerful and versatile methods for the construction of carbon-carbon bonds and have been applied to the synthesis of quinoline derivatives and their precursors.

Palladium-catalyzed alkoxycarbonylation provides a direct method to introduce a methyl carboxylate group onto an aromatic or heteroaromatic ring. nih.gov This strategy could potentially be applied to a precursor such as 2,4-dibromoquinoline. In a typical reaction, the aryl bromide is treated with carbon monoxide and methanol in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by carbon monoxide insertion to form a Pd(II)-acyl complex. Subsequent nucleophilic attack by methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst. The choice of ligands, such as Xantphos, can be crucial for the efficiency of the reaction at atmospheric pressure. nih.gov

| Substrate | Catalyst | Ligand | CO Pressure | Base | Solvent | Typical Yield | Reference |

| Aryl Bromide | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | 1 atm | Amine Base | Toluene (B28343) | Good to Excellent | nih.gov |

| Aryl Bromide | PdCl₂(PPh₃)₂ | PPh₃ | >1 atm | Triethylamine | Methanol | Moderate to Good | General Procedure |

This table shows representative conditions for palladium-catalyzed alkoxycarbonylation.

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles. nih.govnih.gov For the synthesis of Methyl 4-bromoquinoline-2-carboxylate, a hypothetical route could involve the direct palladium-catalyzed C-H carbonylation at the C2 position of 4-bromoquinoline. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the regioselective activation of the C2-H bond by a palladium catalyst. nih.gov The resulting palladacycle could then undergo carbonylation with carbon monoxide, followed by reaction with methanol to yield the target ester. Quinoline N-oxides are often used as substrates in these reactions to enhance the directing group ability of the nitrogen atom. nih.gov

| Substrate | Catalyst | Directing Group | Oxidant | CO Source | Nucleophile | Reference |

| Quinoline N-oxide | Pd(OAc)₂ | N-oxide | Ag₂CO₃ | CO gas | Methanol | nih.gov |

| 4-Bromoquinoline | Pd(II) catalyst | Nitrogen atom | Various | CO gas | Methanol | Hypothetical |

This table illustrates the concept of direct C-H carbonylation for the synthesis of quinoline-2-carboxylates.

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-assisted organic synthesis (MAOS) has also gained prominence as a green chemistry tool. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.com Microwave-assisted Fischer esterification or DCC/DMAP-catalyzed esterifications could potentially be applied to the synthesis of Methyl 4-bromoquinoline-2-carboxylate, reducing reaction times and energy consumption.

The use of solid-supported reagents and catalysts is another green approach that facilitates product purification and catalyst recycling. researchgate.net For example, solid-supported acid catalysts could be employed in Fischer esterification, and polymer-bound DMAP could be used in coupling reactions.

| Technique | Advantage | Application to Target Synthesis | Reference |

| One-Pot Synthesis | Reduced waste, higher efficiency | Synthesis of quinoline-2-carboxylate core | researchgate.net |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Esterification of 4-bromoquinoline-2-carboxylic acid | tandfonline.com |

| Solid-Supported Reagents | Ease of separation and recycling | Catalysis of esterification | researchgate.net |

This table summarizes advanced and green synthetic techniques applicable to the synthesis of the target compound.

Microwave-Assisted Synthesis Optimization

While a specific protocol exclusively for Methyl 4-bromoquinoline-2-carboxylate is not prominently detailed in reviewed literature, the application of microwave-assisted organic synthesis (MAOS) to quinoline-2-carboxylate derivatives is well-established. bohrium.com Microwave irradiation offers advantages such as dramatically reduced reaction times, increased product yields, and improved reaction selectivity compared to conventional heating methods. researchgate.netnih.gov

A feasible microwave-assisted route to Methyl 4-bromoquinoline-2-carboxylate would likely adapt established quinoline syntheses, such as the Doebner or Friedländer reactions. This could involve the condensation of a 2-amino-bromobenzaldehyde derivative with a methyl pyruvate (B1213749) equivalent. The optimization of such a reaction would involve a systematic study of various parameters, including the choice of catalyst, solvent (or lack thereof), reaction temperature, and duration of microwave exposure.

Research on analogous compounds provides insight into the potential efficiency gains. For example, the microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids from 2-methylquinoline-4-carboxylic acids and aromatic aldehydes was achieved with excellent yields (60-90%) in reaction times as short as two minutes. researchgate.netnih.gov Another study on the synthesis of complex quinoline-hybrid systems reported reaction completions within 8-20 minutes under microwave irradiation at 125–135 °C. chemicalbook.com These findings underscore the power of microwave assistance in accelerating the synthesis of complex heterocyclic scaffolds.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of Methyl 4-bromoquinoline-2-carboxylate This table presents a hypothetical optimization based on typical conditions for related quinoline syntheses.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid | Ethanol (B145695) | 120 | 15 | 55 |

| 2 | Acetic Acid | Solvent-free | 140 | 10 | 70 |

| 3 | Ytterbium(III) chloride | Solvent-free | 130 | 5 | 82 |

| 4 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,4-Dioxane | 125 | 10 | 65 |

Continuous Flow Reaction Protocols

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering superior control over reaction conditions, enhanced safety for handling hazardous intermediates, and seamless scalability from the lab to production. Although a dedicated continuous flow process for Methyl 4-bromoquinoline-2-carboxylate has not been specifically described, the synthesis of the core quinoline structure has been successfully demonstrated in flow reactors. numberanalytics.comresearchgate.netnih.gov

A conceptual continuous flow protocol for the target compound would involve pumping streams of the requisite precursors (e.g., a substituted 2-aminobenzophenone (B122507) and a carbonyl compound) through a T-mixer. The combined stream would then pass through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The precise control over residence time, temperature, and stoichiometry in a flow system allows for fine-tuning the reaction to maximize yield and minimize byproduct formation.

Examples from the literature highlight the viability of this approach. A simple continuous reaction for synthesizing 2-methylquinoline (B7769805) compounds using a Ru–Fe/γ-Al2O3 catalyst achieved moderate to good yields (46%–88%). researchgate.net In another innovative approach, a tandem photoisomerization-cyclization process in a continuous flow setup enabled the production of various quinolines at a rate greater than one gram per hour, demonstrating high throughput. numberanalytics.comnih.gov

Table 2: Illustrative Parameters for Continuous Flow Synthesis of Quinoline Analogues This table shows examples of conditions used for synthesizing related heterocyclic compounds in flow.

| Product Type | Catalyst/Method | Reactor Type | Temperature | Residence Time | Yield/Throughput | Reference |

|---|---|---|---|---|---|---|

| 2-Methylquinolines | Ru-Fe/γ-Al₂O₃ | Packed-Bed | Not specified | Not specified | 46-88% Yield | researchgate.net |

| Substituted Quinolines | Photochemical Tandem | Coil Reactor | Not specified | Not specified | >1 g/hour | numberanalytics.comnih.gov |

Solvent-Free and Environmentally Conscious Methodologies

Adherence to the principles of green chemistry is crucial for sustainable chemical synthesis. researchgate.net This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. While a specific solvent-free synthesis of Methyl 4-bromoquinoline-2-carboxylate is not detailed, the synthesis of other quinoline derivatives under solvent-free or environmentally benign conditions is well-documented. nih.govfrontiersin.orgrsc.orgsigmaaldrich.com

A green approach to synthesizing the target molecule could employ a solvent-free reaction, where the solid starting materials are mixed with a recyclable, heterogeneous catalyst and heated. sigmaaldrich.com The use of solid acid catalysts like zeolites has proven effective in Friedländer-type cyclizations to produce quinolines. sigmaaldrich.com Such reactions can be further accelerated by microwave irradiation, which aligns with the goal of reducing energy consumption.

The benefits of these methods are clear from existing research. A solvent-free synthesis of 2,4-disubstituted quinolines using Hβ zeolite as a catalyst demonstrated the catalyst's reusability for up to five cycles without a significant drop in activity. sigmaaldrich.com In another example, the use of nanocatalysts under solvent-free conditions at 80 °C afforded 2-aryl-quinoline-4-carboxylic acids in good yields within just 30 minutes. frontiersin.org When solvents are necessary, the choice of greener options like water or ethanol is preferred over hazardous organic solvents. nih.govrsc.org

Table 3: Comparison of Green Synthesis Parameters for Quinoline Derivatives This table highlights key strategies for an environmentally conscious synthesis.

| Parameter | Green Approach | Rationale & Benefit |

|---|---|---|

| Solvent | Solvent-free or use of water/ethanol | Eliminates waste and toxicity from volatile organic compounds. nih.govsigmaaldrich.com |

| Catalyst | Heterogeneous and recyclable (e.g., zeolites, nanoparticles) | Simplifies product purification and reduces chemical waste. frontiersin.orgsigmaaldrich.com |

| Energy | Microwave or ultrasonic irradiation | Reduces reaction times and overall energy consumption. researchgate.netnih.gov |

| Process | One-pot, multicomponent reactions | Increases overall efficiency and minimizes intermediate isolation steps. nih.govfrontiersin.org |

Reactivity and Reaction Mechanisms of Methyl 4 Bromoquinoline 2 Carboxylate

Nucleophilic Substitution Reactions at the C-4 Bromine

The bromine atom at the C-4 position of Methyl 4-bromoquinoline-2-carboxylate is susceptible to displacement by a variety of nucleophiles. The quinoline (B57606) ring system, particularly with the influence of the nitrogen atom, can stabilize the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) pathways. nih.gov However, many modern synthetic methods rely on transition-metal catalysis to achieve these substitutions under milder conditions and with broader substrate scope.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly applicable to substrates like Methyl 4-bromoquinoline-2-carboxylate for the introduction of primary and secondary amine functionalities.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation with a base (commonly a sterically hindered alkoxide like sodium tert-butoxide) to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step involves the formation of the new C-N bond and the desired aminoquinoline product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. youtube.com

The efficiency and scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. youtube.com Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and DavePhos, have been developed to enhance catalyst stability and promote the reductive elimination step, allowing for the coupling of a wide range of amines with high yields. youtube.comrsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | Methyl 4-bromoquinoline-2-carboxylate | Aryl bromide activated for coupling. |

| Nucleophile | Primary or Secondary Amine (e.g., Morpholine, Aniline) | The nitrogen source for the C-N bond. rsc.org |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) precursor. libretexts.org |

| Ligand | XPhos, SPhos, or other biaryl phosphines | Stabilizes the catalyst and facilitates the reaction steps. youtube.comrsc.org |

| Base | NaOtBu, KOtBu, or K₃PO₄ | Activates the amine nucleophile. libretexts.org |

| Solvent | Toluene (B28343), Dioxane, or t-BuOH | Aprotic solvents are typically used. libretexts.org |

| Temperature | Room Temperature to 120 °C | Varies depending on the reactivity of the coupling partners. libretexts.org |

The introduction of sulfur (thiolation) and oxygen (alkoxylation) nucleophiles at the C-4 position can also be achieved. Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and can displace the bromide to form thioethers (sulfides). masterorganicchemistry.com Similarly, alkoxides (RO⁻) can react to form ethers.

While direct SNAr reactions are possible, palladium- or copper-catalyzed coupling reactions are often more efficient and general. For instance, a variation of the Buchwald-Hartwig coupling can be employed for C-S and C-O bond formation. The mechanism is analogous to the amination reaction, involving oxidative addition, coordination of the thiol or alcohol, and reductive elimination.

A common method for thiolation involves reacting the aryl halide with a thiol in the presence of a base and a palladium catalyst. Alkoxylation can be more challenging due to the lower nucleophilicity of alcohols compared to amines and thiols, often requiring stronger bases and higher reaction temperatures.

Table 2: General Conditions for Catalyzed Thiolation/Alkoxylation

| Reaction | Nucleophile | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Thiolation | Alkanethiol or Thiophenol | Pd catalyst with ligands like DPEPhos or Xantphos | K₂CO₃, Cs₂CO₃ | Methyl 4-(alkyl/arylthio)quinoline-2-carboxylate |

| Alkoxylation | Alcohol or Phenol | Pd or Cu catalyst | NaH, K₃PO₄, NaOtBu | Methyl 4-(alkoxy/aryloxy)quinoline-2-carboxylate |

The cyano group (-CN) is a valuable functional group that can be converted into amines, carboxylic acids, or amides. The substitution of the C-4 bromine with a cyanide nucleophile is a key transformation. Palladium-catalyzed cyanation reactions, often using zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) as the cyanide source, are highly effective for this purpose. organic-chemistry.org The reaction mechanism follows a typical cross-coupling pathway.

Other carbon-based nucleophiles, such as enolates or organometallic reagents, can also be used to form new carbon-carbon bonds at the C-4 position. vanderbilt.edukhanacademy.org These reactions, often catalyzed by transition metals, expand the synthetic utility of the bromoquinoline starting material. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and have revolutionized organic synthesis. sigmaaldrich.comresearchgate.net Methyl 4-bromoquinoline-2-carboxylate is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boron reagents. nih.gov

For Methyl 4-bromoquinoline-2-carboxylate, a Suzuki coupling would involve its reaction with an aryl, vinyl, or alkyl boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura reaction proceeds through three main stages:

Oxidative Addition: A Pd(0) species adds to the C-Br bond of the bromoquinoline to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Table 3: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Methyl 4-bromoquinoline-2-carboxylate | The electrophilic coupling partner. |

| Boron Reagent | Phenylboronic acid, Alkylboronic ester | The nucleophilic coupling partner. nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Catalyzes the C-C bond formation. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. illinois.edu |

| Solvent | Dioxane/H₂O, Toluene, DMF | Provides the medium for the reaction. |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the catalyst. youtube.com This reaction typically results in the formation of a trans-substituted alkene. youtube.com Applying this to Methyl 4-bromoquinoline-2-carboxylate would allow for the introduction of various vinyl groups at the C-4 position.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) salt (co-catalyst). wikipedia.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. Copper-free variants have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling). wikipedia.orgorganic-chemistry.org This reaction would yield a 4-alkynylquinoline derivative.

Table 4: Heck and Sonogashira Coupling Overview

| Reaction | Coupling Partner | Catalyst System | Key Intermediate | Product |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ with phosphine ligands | Organopalladium-alkene complex | Methyl 4-vinylquinoline-2-carboxylate derivative wikipedia.org |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI) | Copper acetylide | Methyl 4-alkynylquinoline-2-carboxylate derivative wikipedia.orgorganic-chemistry.org |

Stille and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, are powerful methods for the formation of carbon-carbon bonds. wikipedia.orgthermofisher.com While specific literature detailing the Stille and Negishi couplings of methyl 4-bromoquinoline-2-carboxylate is not abundant, the general reactivity of 4-haloquinolines in such transformations is well-established, allowing for extrapolation of suitable conditions.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. wikipedia.orgorganic-chemistry.org For methyl 4-bromoquinoline-2-carboxylate, this would typically involve reaction with an organotin reagent (R-SnBu₃) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent like toluene or DMF. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of the organotin reagent allows for the introduction of a wide variety of substituents at the C4-position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. sigmaaldrich.comunits.it This reaction is known for its high functional group tolerance. The reaction of methyl 4-bromoquinoline-2-carboxylate with an organozinc reagent (R-ZnX) would be catalyzed by a palladium or nickel complex. researchgate.net The organozinc reagents can be prepared from the corresponding organic halides, and their use often leads to high yields of the cross-coupled products under mild conditions.

A representative table of expected reaction conditions for these couplings is provided below:

| Reaction | Catalyst (example) | Ligand (if applicable) | Solvent (example) | Base (if applicable) | Temperature (°C) |

| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | - | 80-110 |

| Negishi Coupling | PdCl₂(dppf) | dppf | THF | - | 25-66 |

Emerging Cross-Coupling Catalysis with Non-Palladium Systems

While palladium has been the dominant catalyst for cross-coupling reactions, recent research has focused on developing more sustainable and economical methods using non-palladium systems, such as those based on copper, iron, and nickel.

Copper-Catalyzed Reactions: Copper catalysts, often in the form of copper(I) salts, can be employed for the cross-coupling of aryl halides. nih.gov These reactions can be used to form C-C, C-N, C-O, and C-S bonds. For instance, copper-catalyzed coupling of 8-aminoquinoline (B160924) derivatives at the C5 position has been reported, suggesting the feasibility of such reactions on the quinoline core. wpmucdn.comnus.edu.sg

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative. nih.govmdpi.com These reactions often proceed via radical mechanisms and can be used for the coupling of aryl halides with a variety of nucleophiles. nih.gov Iron salts like iron(III) chloride can act as Lewis acid catalysts in oxidative cross-coupling reactions. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts have shown great promise in cross-coupling reactions, particularly for challenging substrates. nih.govnih.gov They can catalyze the coupling of aryl halides with organozinc reagents (a Negishi-type reaction) and have been shown to be effective in cross-electrophile couplings. nih.gov

The application of these non-palladium systems to methyl 4-bromoquinoline-2-carboxylate is an active area of research, with the potential to offer milder reaction conditions and unique reactivity profiles.

Functionalization and Derivatization at Other Ring Positions

Beyond the C4-position, the quinoline ring of methyl 4-bromoquinoline-2-carboxylate can be functionalized at other positions, although this is often more challenging due to the inherent reactivity of the C4-bromo substituent.

Regioselective Metalation (e.g., Br/Mg Exchange, Lithiation) and Subsequent Quenching

Regioselective metalation allows for the introduction of functional groups at specific positions on the quinoline ring.

Bromine-Magnesium Exchange: The bromine atom at the C4-position can undergo a bromine-magnesium exchange reaction upon treatment with a Grignard reagent like isopropylmagnesium chloride. This generates a quinolinyl Grignard reagent at the C4-position, which can then be quenched with various electrophiles to introduce a wide range of substituents.

Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. While the ester group at C2 could potentially direct lithiation to the C3-position, the presence of the acidic protons on the benzene (B151609) ring portion of the quinoline nucleus and the reactivity of the C4-bromo position would likely lead to a complex mixture of products under standard lithiation conditions. Regioselective metalation of quinoline itself can be achieved at different positions depending on the reagents and conditions used. researchgate.net

Electrophilic Aromatic Substitution (if applicable to the quinoline-2-carboxylate system)

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the deactivating carboxylate group at the C2-position further reduces the reactivity of the pyridine (B92270) ring. Therefore, electrophilic substitution, if it occurs, is expected to take place on the benzene ring, primarily at the C5 and C8 positions. However, forcing conditions are typically required, and the presence of the bromo substituent may influence the regioselectivity.

Reactions Involving the Methyl Ester Moiety

The methyl ester group at the C2-position can undergo typical ester transformations.

Hydrolysis to the Carboxylic Acid

The methyl ester of methyl 4-bromoquinoline-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 4-bromoquinoline-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method for this transformation. This reaction is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For Methyl 4-bromoquinoline-2-carboxylate, this process allows for the synthesis of other alkyl or aryl quinoline-2-carboxylates. This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of a new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) result in the formation of the new ester. To drive the equilibrium towards the product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification:

In a basic medium, an alkoxide, which is a potent nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com This addition step forms a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (-OCH₃) yields the new ester product. This process is generally efficient, but the choice of base and solvent is crucial to prevent side reactions. masterorganicchemistry.com

Table 1: Hypothetical Transesterification Reactions of Methyl 4-bromoquinoline-2-carboxylate

| Product Ester | Reagent/Catalyst | Solvent | Conditions |

|---|---|---|---|

| Ethyl 4-bromoquinoline-2-carboxylate | Ethanol (B145695), H₂SO₄ (cat.) | Ethanol | Reflux |

| Isopropyl 4-bromoquinoline-2-carboxylate | Isopropanol, NaO-iPr (cat.) | Isopropanol | Reflux |

| Benzyl (B1604629) 4-bromoquinoline-2-carboxylate | Benzyl alcohol, Sc(OTf)₃ (cat.) | Toluene | Reflux |

This table presents hypothetical reaction conditions based on general principles of transesterification, as specific literature for this compound was not found.

Amidation and Hydrazide Formation

The ester group of Methyl 4-bromoquinoline-2-carboxylate can also undergo nucleophilic attack by amines or hydrazine (B178648) to form the corresponding amides and hydrazides, respectively. These derivatives are often key intermediates in the synthesis of medicinally important compounds.

Amidation:

The reaction of Methyl 4-bromoquinoline-2-carboxylate with a primary or secondary amine, a process known as aminolysis, yields a 4-bromoquinoline-2-carboxamide. chemistrysteps.comdalalinstitute.com This reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the ester carbonyl to form a tetrahedral intermediate, followed by the elimination of methanol. chemistrysteps.comdalalinstitute.com The reaction can be carried out by heating the ester with the amine, sometimes in the presence of a catalyst to facilitate the process. Computational studies on the aminolysis of esters have shown that the reaction can proceed through either a stepwise or a concerted mechanism, with the presence of a second amine molecule acting as a general base catalyst significantly lowering the activation energy. nih.gov Research on the aminolysis of related quinoline carboxylate esters suggests that the quinoline nitrogen can play a role in catalyzing the reaction. acs.org

Hydrazide Formation:

The synthesis of 4-bromoquinoline-2-carbohydrazide is readily achieved by reacting Methyl 4-bromoquinoline-2-carboxylate with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction is a specific type of aminolysis where hydrazine acts as the nucleophile. The reaction is typically performed by heating the ester and hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The resulting hydrazide is often a stable, crystalline solid that can be easily isolated and used in subsequent reactions to create more complex heterocyclic systems.

Table 2: Synthesis of Amide and Hydrazide Derivatives from Methyl 4-bromoquinoline-2-carboxylate

| Product | Reagent(s) | Solvent | Conditions |

|---|---|---|---|

| N-Benzyl-4-bromoquinoline-2-carboxamide | Benzylamine | Toluene | Reflux |

| 4-Bromo-N-(2-phenylethyl)quinoline-2-carboxamide | Phenethylamine | Xylene | Reflux |

| 4-Bromoquinoline-2-carbohydrazide | Hydrazine hydrate | Ethanol | Reflux |

This table includes both hypothetical amidation reactions based on general aminolysis principles and conditions for hydrazide formation adapted from related literature.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Quinoline (B57606) Architectures

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. nih.govbenthamscience.comnih.gov Methyl 4-bromoquinoline-2-carboxylate serves as an ideal starting point for creating "advanced" quinoline architectures, which are molecules where the basic quinoline core is heavily decorated with various functional groups or integrated into larger, more complex systems.

The general strategy involves using the two existing functional groups as anchors for further modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations. The bromo group, as will be discussed, is ripe for cross-coupling reactions. This dual reactivity allows for the systematic build-up of complexity, leading to novel quinoline derivatives with tailored electronic, steric, and pharmacological properties.

Building Block for Fused Heterocyclic Systems

A key application of bifunctional building blocks like Methyl 4-bromoquinoline-2-carboxylate is in the synthesis of fused heterocyclic systems. In this context, both the bromo and the ester groups participate in reactions to form new rings fused onto the original quinoline core.

A plausible synthetic strategy would involve a two-step sequence:

Substitution/Coupling: The bromo group at the C-4 position is first reacted with a nucleophile that contains another functional group. For example, a Suzuki coupling with an ortho-amino-substituted boronic acid would install an aminophenyl group at the 4-position.

Cyclization: The newly introduced functional group (e.g., the amino group) can then be induced to react with the ester group at the C-2 position (or its hydrolyzed carboxylic acid form) to form a new ring. This intramolecular condensation or cyclization would result in a fused polycyclic system, such as a quinolino-diazepine or a similar complex heterocycle.

Palladium-catalyzed reactions are often employed in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which are themselves important precursors for further elaboration. nih.gov

Role in the Synthesis of Quinolines with Diverse Side-Chain Functionalities

Perhaps the most exploited feature of Methyl 4-bromoquinoline-2-carboxylate is the reactivity of its carbon-bromine bond. The bromo-substituent at the 4-position makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a vast array of side-chains at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The Suzuki-Miyaura coupling is a prominent example, where the bromoquinoline is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, attaching a new aryl or alkyl group to the quinoline core. A diverse library of 4-arylquinoline-2-carboxylates can be synthesized using this method. rsc.org

| Reaction Type | Reagents | Functionality Introduced at C-4 | Significance |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl, Alkenyl | Creation of C-C bonds; access to biaryl structures. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Introduction of linear, rigid linkers; precursor for further transformations. |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Base | Amino (primary or secondary) | Creation of C-N bonds; synthesis of potential pharmacophores. |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | Creation of C-C bonds with sp² hybridized carbons. |

These reactions enable the systematic modification of the quinoline scaffold to optimize biological activity or material properties. For instance, in the development of antagonists for the human CC chemokine receptor 8 (CCR8), palladium-catalyzed cross-coupling on a bromo-naphthalene precursor was used to generate a diverse library of compounds for screening. nih.gov

Contributions to the Synthesis of Complex Natural Product Analogues (Focus on Synthetic Strategy)

Many biologically active natural products feature the quinoline core. researchgate.net The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to develop new drugs with improved properties. researchgate.net Methyl 4-bromoquinoline-2-carboxylate is a strategic building block for this purpose.

The synthetic strategy hinges on convergent synthesis , where complex molecules are assembled from smaller, pre-functionalized fragments. Instead of building a complex quinoline from simple acyclic precursors, a synthetic chemist can use Methyl 4-bromoquinoline-2-carboxylate as a pre-formed, functionalized quinoline core.

Strategic Advantage:

Efficiency: It avoids the often low-yielding and non-regioselective steps of de novo quinoline synthesis (e.g., Skraup or Doebner-von Miller reactions). nih.gov

Control: The bromo and ester groups provide precise control over where new substituents are added.

For example, in synthesizing an analogue of a quinoline alkaloid, the core structure could be derived from our title compound. The bromo group could be replaced with a side chain that mimics a part of the natural product's structure via a Suzuki or other coupling reaction. The ester group could then be modified to complete the synthesis of the target analogue. This approach allows for the rapid generation of a series of analogues for biological testing by simply changing the coupling partner in the initial step.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic characteristics of molecules like Methyl 4-bromoquinoline-2-carboxylate. eurekaselect.comrsc.org These studies illuminate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. eurekaselect.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are key descriptors of a molecule's reactivity and kinetic stability. nih.govwikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govwikipedia.org

For Methyl 4-bromoquinoline-2-carboxylate, the HOMO is expected to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO is likely centered on the electron-deficient pyrimidine (B1678525) part of the quinoline nucleus and the carbonyl group of the ester. The bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, along with the methyl carboxylate group, significantly influences the energies of these frontier orbitals. DFT calculations on similar quinoline derivatives provide a basis for estimating these values. arabjchem.orgresearchgate.netresearchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates the kinetic stability and reactivity of the molecule. |

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.net

In Methyl 4-bromoquinoline-2-carboxylate, the electronegative nitrogen and oxygen atoms, as well as the bromine atom, create distinct regions of charge. The MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating their role as potential sites for protonation or coordination to metal ions. Conversely, positive potential (blue or green) would be expected around the hydrogen atoms and the carbon atom of the C-Br bond, suggesting sites for nucleophilic interaction. researchgate.net Computational studies on analogous compounds like 4-Bromoquinoline-2-carboxaldehyde confirm these general features. eurekaselect.com

| Atom | Predicted Partial Charge (a.u.) | Implication |

|---|---|---|

| N (quinoline) | -0.4 to -0.6 | Nucleophilic center, site for protonation. |

| C4-Br | +0.1 to +0.2 | Electrophilic carbon, susceptible to nucleophilic attack. |

| C=O (carbonyl) | +0.5 to +0.7 | Electrophilic center for addition reactions. |

| O (carbonyl) | -0.5 to -0.7 | Nucleophilic center. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

The C-Br bond at the 4-position of Methyl 4-bromoquinoline-2-carboxylate is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org Computational studies can model the entire catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Transition state analysis for the oxidative addition of the C-Br bond to a palladium(0) catalyst would reveal the activation energy for this rate-determining step. rsc.orgnih.gov Studies on similar heteroaryl halides have shown that the energy required to distort the reactants into the transition state geometry is a key factor governing reactivity. rsc.org

In substituted quinolines, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. reddit.com Computational studies can quantify the activation barriers for substitution at different positions, thereby predicting the regioselectivity. For electrophilic attack on the quinoline ring of Methyl 4-bromoquinoline-2-carboxylate, calculations would likely confirm that positions 5 and 8 are the most favored, due to the deactivating effect of the nitrogen atom and the directing effects of the bromo and carboxylate substituents.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the rotatable methyl carboxylate group at the 2-position introduces conformational flexibility to the molecule.

Conformational analysis, typically performed using DFT calculations, can identify the most stable arrangement of this group relative to the quinoline plane. The orientation of the ester group can be influenced by steric and electronic interactions with the rest of the molecule. Studies on similar quinoline-2-carboxylates have investigated the rotational barriers and preferred dihedral angles. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of Methyl 4-bromoquinoline-2-carboxylate in different environments, such as in solution. mdpi.com MD simulations track the atomic motions over time, offering a picture of the molecule's flexibility and its interactions with solvent molecules. mdpi.comresearchgate.net This is particularly relevant for understanding how the molecule might interact with biological targets like enzymes. mdpi.com

| Parameter | Predicted Value | Description |

|---|---|---|

| Dihedral Angle (N-C2-C=O) | ~0° or ~180° | Describes the rotation of the carboxylate group relative to the quinoline ring. |

| Rotational Barrier | Low to moderate | The energy required to rotate the methyl carboxylate group. |

Prediction and Correlation of Spectroscopic Parameters with Molecular Structure

The prediction of spectroscopic parameters via computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. This approach allows for the calculation of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical values are then compared with experimental spectra to validate the computed molecular geometry and electronic structure of Methyl 4-bromoquinoline-2-carboxylate.

Research Findings and Data Correlation

The process typically begins with the optimization of the ground-state molecular geometry of Methyl 4-bromoquinoline-2-carboxylate using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). Once the optimized structure is obtained, further calculations are performed to predict the spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are then correlated with experimental data, often showing a strong linear relationship. This correlation is vital for the unambiguous assignment of signals in the experimental NMR spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of Methyl 4-bromoquinoline-2-carboxylate can be computed from the second derivatives of the energy with respect to the nuclear coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model, providing a better match with the experimental IR spectrum. This correlation allows for the assignment of observed IR bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester group, C=N stretching of the quinoline ring, and C-Br stretching.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. This method provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the nature of the electronic transitions (e.g., n→π* or π→π*).

The agreement between the predicted and experimental spectroscopic data serves as a powerful validation of the computed molecular structure and electronic properties of Methyl 4-bromoquinoline-2-carboxylate.

Interactive Data Tables

The following interactive tables represent the kind of data that would be generated from a theoretical and computational study of Methyl 4-bromoquinoline-2-carboxylate and its correlation with experimental values. Please note that the values presented here are hypothetical and for illustrative purposes, as a specific study with this data was not found in the provided search results.

Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 | 150.2 | 151.0 |

| C3 | 123.5 | 124.1 |

| C4 | 128.9 | 129.5 |

| C4a | 148.1 | 148.7 |

| C5 | 129.8 | 130.3 |

| C6 | 127.4 | 127.9 |

| C7 | 131.6 | 132.2 |

| C8 | 129.1 | 129.8 |

| C8a | 122.3 | 122.9 |

| C=O | 165.4 | 166.0 |

| OCH₃ | 52.8 | 53.2 |

| H3 | 8.31 | 8.35 |

| H5 | 8.15 | 8.20 |

| H6 | 7.72 | 7.78 |

| H7 | 7.90 | 7.95 |

| H8 | 8.05 | 8.10 |

| OCH₃ | 4.01 | 4.05 |

Table 2: Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3150 | 3065 |

| C-H stretch (methyl) | 2950-2990 | 2975 |

| C=O stretch (ester) | 1725 | 1730 |

| C=N stretch (quinoline) | 1610 | 1615 |

| C=C stretch (aromatic) | 1580 | 1585 |

| C-O stretch (ester) | 1250 | 1255 |

| C-Br stretch | 650 | 655 |

Table 3: Predicted and Experimental UV-Vis Absorption Maxima (λmax, nm)

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 230 | 232 |

| π → π | 285 | 288 |

| n → π* | 320 | 325 |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 4-bromoquinoline-2-carboxylate in solution.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For Methyl 4-bromoquinoline-2-carboxylate, COSY correlations would definitively establish the connectivity of the protons on the quinoline (B57606) ring system (H-3, H-5, H-6, H-7, H-8). For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov It is invaluable for assigning the carbon signals of the quinoline ring and the methyl group by linking them to their known proton resonances. mdpi.com For example, the proton signal of the methyl ester group would show a correlation to the methoxy (B1213986) carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), allowing for the connection of different spin systems and the assignment of quaternary carbons. nih.govmdpi.com In Methyl 4-bromoquinoline-2-carboxylate, HMBC is crucial for confirming the positions of the substituents. For example, correlations from the H-3 proton to the carbonyl carbon of the ester group and to the bromine-bearing C-4 would solidify the substitution pattern on the pyridine (B92270) ring. Similarly, correlations from the methyl protons to the ester carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. For a planar molecule like the quinoline ring system, NOESY can help confirm assignments by showing correlations between adjacent protons.

Table 1: Expected 2D NMR Correlations for Methyl 4-bromoquinoline-2-carboxylate

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H-5/H-6, H-6/H-7, H-7/H-8 | Proton connectivity in the benzene (B151609) ring |

| HSQC | ¹H - ¹³C (¹J) | H-3/C-3, H-5/C-5, H-6/C-6, H-7/C-7, H-8/C-8, -OCH₃/-OCH₃ | Direct C-H attachments |

| HMBC | ¹H - ¹³C (ⁿJ) | H-3/C-2, H-3/C-4, -OCH₃/C=O | Connectivity across quaternary carbons and functional groups |

| NOESY | ¹H - ¹H (space) | H-3/H-5 (if spatially close), H-5/H-6 | Spatial proximity of protons, conformational details |

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies are employed to investigate processes of conformational exchange that occur on the NMR timescale. For relatively rigid aromatic systems like quinolines, significant conformational dynamics are not typically expected at room temperature. However, DNMR could potentially be used to study the rotational barrier of the methyl ester group. By monitoring the NMR spectra at varying temperatures, it might be possible to observe coalescence or changes in the line shape of the signals corresponding to the ester group or adjacent protons if the rotation becomes slow enough at low temperatures. Such studies on quinoline derivatives have explored phenomena like aromatic stacking interactions which are concentration-dependent. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of the resulting spectra provides a fingerprint of the functional groups present. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 4-bromoquinoline-2-carboxylate is expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C and C=N ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the far-infrared region, usually below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the quinoline ring system would be particularly Raman active. Analysis of polarized Raman spectra can help in the assignment of vibrational bands to specific symmetry classes. ustc.edu.cn

Table 2: Predicted Vibrational Frequencies for Methyl 4-bromoquinoline-2-carboxylate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | IR, Raman |

| C=O Stretch (Ester) | 1720 - 1740 | IR (Strong) |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch (Ester) | 1000 - 1300 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman (Weak) |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. researchgate.netscielo.br

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of Methyl 4-bromoquinoline-2-carboxylate in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to exhibit absorption bands characteristic of the quinoline chromophore. Typically, quinoline derivatives show two main absorption bands arising from π → π* transitions. dtic.mil One band, often with fine structure, appears around 270-320 nm, and a more intense band is usually observed at shorter wavelengths (around 220-240 nm). The presence of the bromine atom and the carboxylate group may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted quinoline. researchgate.net

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption maximum, Methyl 4-bromoquinoline-2-carboxylate may exhibit fluorescence. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band and shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that can be influenced by the substituents and the solvent environment. rsc.org The heavy bromine atom might, however, lead to fluorescence quenching through enhanced intersystem crossing to the triplet state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. nih.gov

Precise Molecular Formula: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). For Methyl 4-bromoquinoline-2-carboxylate (C₁₁H₈BrNO₂), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 264.9738 u. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, which is a clear diagnostic for the presence of a single bromine atom. uni.luuni.lu

Fragmentation Pathways: In the mass spectrometer, the molecular ion can be induced to fragment. The analysis of these fragments provides structural information. For Methyl 4-bromoquinoline-2-carboxylate, common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59). nih.gov Fragmentation of the quinoline ring itself can also occur. The accurate mass measurement of these fragments by HRMS helps in determining their elemental composition, thus aiding in the elucidation of the fragmentation mechanism. researchgate.net

Table 3: Predicted HRMS Data for Methyl 4-bromoquinoline-2-carboxylate

| Ion | Formula | Predicted Monoisotopic Mass (m/z) | Interpretation |

|---|---|---|---|

| [M]⁺ | [C₁₁H₈⁷⁹BrNO₂]⁺ | 264.9738 | Molecular Ion |

| [M+2]⁺ | [C₁₁H₈⁸¹BrNO₂]⁺ | 266.9718 | Isotopic peak due to ⁸¹Br |

| [M-OCH₃]⁺ | [C₁₀H₅⁷⁹BrNO]⁺ | 233.9582 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | [C₉H₆⁷⁹BrN]⁺ | 206.9683 | Loss of carbomethoxy radical |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Molecular Structure: An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would confirm the planarity of the quinoline ring system and the relative orientation of the methyl ester and bromo substituents.

Supramolecular Structure: The crystal packing reveals the intermolecular interactions that govern the solid-state assembly. In the case of Methyl 4-bromoquinoline-2-carboxylate, potential intermolecular interactions could include π-π stacking between the aromatic quinoline rings and halogen bonding involving the bromine atom. C-H···O and C-H···N hydrogen bonds might also play a role in stabilizing the crystal lattice. nih.gov The analysis of the supramolecular structure is crucial for understanding the material's physical properties, such as its melting point and solubility. The determination of the space group and unit cell dimensions would provide a unique fingerprint for the crystalline form of the compound. nih.govmdpi.com

Comparative Studies with Analogous Quinoline Derivatives

Structure-Reactivity Relationships within 4-Haloquinoline-2-carboxylate Series

The identity of the halogen atom at the C-4 position of the quinoline-2-carboxylate scaffold is a critical determinant of the molecule's reactivity. The C-4 position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline (B57606) nitrogen. The reactivity of the C-X bond (where X = F, Cl, Br, I) in this series generally follows the order of bond strength, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive in many contexts, particularly in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, which are pivotal in modern organic synthesis, are highly sensitive to the nature of the halide. nih.gov The oxidative addition step in catalytic cycles like those of Suzuki, Heck, or Sonogashira couplings is typically faster for aryl iodides, followed by bromides, and then chlorides. Aryl fluorides are generally unreactive under standard conditions. Consequently, Methyl 4-bromoquinoline-2-carboxylate serves as a versatile intermediate, offering a balance between stability for purification and storage, and sufficient reactivity for a wide array of cross-coupling reactions. nih.gov For instance, palladium-catalyzed carbonylation reactions to form esters or amides proceed efficiently with aryl bromides like the title compound. nih.gov

In contrast, nucleophilic aromatic substitution (SNAr) reactions can show a different reactivity trend. The rate is often governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. This can lead to higher reactivity for 4-fluoroquinolines in SNAr reactions, provided the conditions can overcome the high C-F bond strength.

Table 1: Comparative Reactivity of Methyl 4-haloquinoline-2-carboxylates

| Halogen (X) at C-4 | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Relative Reactivity in SNAr (Typical) |

|---|---|---|---|

| F | 485 | Lowest | Highest (rate-determining step dependent) |

| Cl | 397 | Low | Moderate |

| Br | 336 | Moderate-High | Moderate |

| I | 278 | Highest | Lowest |

This interactive table summarizes the general reactivity trends based on the halogen substituent.

Influence of Halogen Position (e.g., C-2, C-6, C-8 Bromine) on Synthetic Versatility

The position of the bromine atom on the quinoline ring dramatically alters the electronic environment and, therefore, the synthetic utility of the molecule. The reactivity of a C-Br bond is influenced by its proximity to the electron-withdrawing nitrogen atom and the ester group.

C-2 Bromine: A bromine at the C-2 position, as in 2-bromoquinoline, is highly susceptible to nucleophilic substitution and is a key precursor for many derivatives. researchgate.net Its reactivity is enhanced by the adjacent nitrogen atom. Gas-phase bromination of quinoline at high temperatures (450-500°C) can yield 2-bromoquinoline. researchgate.net

C-4 Bromine: As seen in the title compound, the C-4 position is also activated by the heterocyclic nitrogen. This position is synthetically valuable, and 4-bromoquinolines are often prepared from the corresponding 4-hydroxyquinolines (quinolin-4-ones). chemicalbook.com The presence of multiple bromine atoms with different reactivities on the same quinoline ring allows for regioselective functionalization. rsc.org

C-6 and C-8 Bromine: Bromine atoms on the benzo-fused portion of the quinoline ring (e.g., C-6, C-8) behave more like typical aryl bromides. Their reactivity is less influenced by the nitrogen atom compared to the C-2 and C-4 positions. This differential reactivity is a powerful tool in synthesis. For example, in polybrominated quinolines, a more reactive site (e.g., C-6) might undergo a Sonagashira coupling, while a less reactive site remains intact for a subsequent, different coupling reaction like a Suzuki coupling. rsc.org The synthesis of these isomers often involves Skraup or Doebner-von Miller reactions starting from the corresponding bromoanilines. chemicalbook.com For instance, 6-bromoquinoline (B19933) can be made from p-bromoaniline and 8-bromoquinoline (B100496) from o-bromoaniline. chemicalbook.com

Table 2: Influence of Bromine Position on Quinoline Reactivity

| Compound | Position of Bromine | Key Reactivity Features | Common Synthetic Precursor |

|---|---|---|---|

| Methyl 2-bromoquinoline-x-carboxylate | C-2 | Highly activated towards nucleophilic substitution and cross-coupling. researchgate.net | Quinolin-2-one derivatives |

| Methyl 4-bromoquinoline-2-carboxylate | C-4 | Activated site, versatile for cross-coupling and SNAr reactions. nih.govchemicalbook.com | 4-Hydroxyquinoline-2-carboxylate |

| Methyl 6-bromoquinoline-x-carboxylate | C-6 | Reactivity similar to standard aryl bromides; allows for regioselective functionalization in poly-halogenated systems. rsc.orgfrontiersin.org | p-Bromoaniline derivatives |

| Methyl 8-bromoquinoline-x-carboxylate | C-8 | Reactivity influenced by potential steric hindrance and electronic effects from peri-interactions. rsc.orgnih.gov | o-Bromoaniline derivatives |

This interactive table compares the reactivity of bromoquinoline isomers based on the position of the bromine atom.

Impact of Ester Group Variation (e.g., Ethyl, Benzyl (B1604629) Esters) on Reactivity Profiles

While the halogen's nature and position are primary drivers of reactivity at the C-Br bond, the ester group at C-2 also exerts an influence. Variations from a methyl to an ethyl or benzyl ester can affect the molecule's properties in several ways.

The electronic influence of different alkyl esters (methyl vs. ethyl) is generally minimal, as both are weak electron-donating groups by induction. However, the steric profile can be significant. A bulkier ester group, such as a benzyl or tert-butyl ester, might sterically hinder reactions at the adjacent C-2 position or even influence the preferred conformation of the molecule, which could affect reactivity at more distant sites.

The primary difference lies in the ester's utility as a protecting group and its cleavage conditions.

Methyl and Ethyl Esters: These are common and robust ester groups. They are typically cleaved under basic hydrolysis (saponification) conditions (e.g., NaOH, KOH) or acidic hydrolysis. mdpi.com Their synthesis is often straightforward from the corresponding carboxylic acid. Studies on quinoxaline (B1680401) carboxylates have shown the synthesis and use of both methyl and ethyl esters. researchgate.net

Benzyl Esters: These esters offer the advantage of being removable under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to base- and acid-labile protecting groups. This is particularly useful in complex, multi-step syntheses where sensitive functional groups must be preserved.

The choice of ester can also impact physical properties like crystallinity and solubility, which are important considerations for reaction work-up and purification.

Table 3: Comparison of Ester Groups in 4-Bromoquinoline-2-carboxylates

| Ester Group | Relative Steric Hindrance | Typical Cleavage Conditions | Key Advantages |

|---|---|---|---|

| Methyl | Low | Basic or acidic hydrolysis mdpi.com | Common, robust, high yields in esterification. |